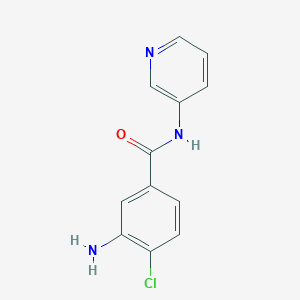

3-amino-4-chloro-N-(pyridin-3-yl)benzamide

Description

Overview of Benzamide (B126) Scaffold Significance in Chemical Biology

The benzamide scaffold is a privileged structural motif in the fields of chemical biology and medicinal chemistry. columbia.edu Its prevalence is due to the amide bond's conformational rigidity and ability to participate in hydrogen bonding, which facilitates interactions with a wide array of biological targets. researchgate.net Benzamide derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai The versatility of the benzamide core allows for substitutions on the benzene (B151609) ring and the amide nitrogen, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. researchgate.net This adaptability has made the benzamide scaffold a cornerstone in the design of enzyme inhibitors, with notable examples targeting histone deacetylases (HDACs). nih.gov The exploration of novel benzamide-based structures continues to be a fertile area of research for developing new therapeutic agents. nih.gov

Contextualizing Pyridine-Substituted Benzamides in Contemporary Academic Research

The incorporation of a pyridine (B92270) ring into the benzamide scaffold introduces a basic nitrogen atom, which can significantly influence the molecule's physicochemical properties, such as solubility and ability to form salt bridges with biological targets. mdpi.com Pyridine-substituted benzamides have been the subject of extensive academic research, leading to the discovery of compounds with diverse biological activities. For instance, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have demonstrated promising fungicidal and insecticidal activities. nih.govnih.gov In the realm of medicinal chemistry, pyridine-containing benzamides have been investigated as potent enzyme inhibitors. For example, certain 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides have been identified as novel RET kinase inhibitors for cancer therapy. nih.gov The pyridine moiety's position and substitution pattern can be systematically varied to probe structure-activity relationships and optimize target affinity and selectivity. chemrxiv.org

Rationale and Scope for Investigating 3-amino-4-chloro-N-(pyridin-3-yl)benzamide and its Analogues within Academic Frameworks

The specific compound, this compound, presents a compelling case for further investigation within academic research frameworks. Its structure combines the key features of a substituted benzamide with a pyridine ring, suggesting potential for significant biological activity. The presence of an amino group at the 3-position and a chlorine atom at the 4-position of the benzamide ring are known to influence the electronic properties and binding interactions of the molecule. Research has indicated that this compound has potential as an anti-tubercular and anti-cancer agent.

The rationale for its investigation is further supported by the known biological activities of structurally related compounds. The pyridin-3-yl group, in particular, is believed to enhance interactions with biological targets, potentially leading to improved therapeutic efficacy. A systematic investigation of this compound and its analogues would involve synthesizing a library of related compounds with variations in the substitution pattern on both the benzamide and pyridine rings. These analogues would then be screened against a panel of biological targets to elucidate structure-activity relationships and identify lead compounds for further development.

The molecular identity of this compound is well-defined, with a molecular formula of C₁₂H₁₀ClN₃O and a molecular weight of 247.68 g/mol . Its unique Chemical Abstracts Service (CAS) registry number is 926222-33-5.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Systematic Name | This compound |

| Molecular Formula | C₁₂H₁₀ClN₃O |

| Molecular Weight | 247.68 g/mol |

The scope of academic inquiry into this compound and its analogues could also extend to computational studies, such as molecular docking and dynamics simulations, to predict binding modes and guide the design of more potent derivatives. The exploration of this chemical space holds promise for the discovery of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chloro-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZYHSZKYVRDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigations into the Biological Activities and Molecular Mechanisms of 3 Amino 4 Chloro N Pyridin 3 Yl Benzamide Derivatives

Enzyme Inhibition Profiling and Mechanistic Elucidation

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of benzamide (B126) and its bioisostere, picolinamide (B142947), have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission. Structure-activity relationship (SAR) studies have demonstrated that the core amide structure is pivotal for activity. nih.govnih.gov

Investigations into a series of benzamide and picolinamide derivatives revealed that the position of substituents significantly influences inhibitory potency and selectivity. nih.gov For instance, compounds featuring a para-substituted dimethylamine (B145610) side chain exhibited more potent inhibition and higher selectivity for AChE over BChE compared to those with meta- or ortho-substitutions. nih.govnih.gov Notably, picolinamide derivatives (containing a pyridine (B92270) ring) generally displayed stronger bioactivity than their corresponding benzamide counterparts. nih.govnih.gov Kinetic studies of the most potent AChE inhibitor from one series, a picolinamide derivative, indicated a mixed-type inhibition mechanism, suggesting the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov

| Compound Class | Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity (BChE/AChE) |

| Picolinamide Derivatives | Compound 7a | AChE | 2.49 ± 0.19 | 99.40 |

| BChE | 247.50 ± 11.23 | |||

| Benzamide Derivatives | Compound 4a | AChE | >50 | - |

| BChE | >50 |

Tyrosine Kinase Inhibition and Downstream Signaling Modulation

The N-(pyridin-3-yl)benzamide scaffold is a cornerstone in the design of potent tyrosine kinase inhibitors (TKIs). This structural motif is central to the design of several inhibitors targeting the BCR-ABL kinase, which is implicated in chronic myeloid leukemia. mdpi.com Research into novel derivatives inspired by the drug Nilotinib, which contains a 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide core, has shown that substitutions on the benzamide ring heavily influence inhibitory activity. Derivatives with substitutions at the 3- or 4-position of the benzamide ring demonstrated high potency, whereas 2-position (ortho) substitutions were unfavorable for binding and resulted in significantly lower activity. mdpi.com

Furthermore, the versatility of this scaffold is demonstrated by the development of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). researchgate.netnih.gov This highlights the adaptability of the core structure to target different classes of kinases through specific modifications.

| Compound Scaffold | Derivative | Target Kinase | IC₅₀ (µM) |

| Nilotinib-inspired | Compound 1a (4-substituted) | Tyrosine Kinase | 0.109 |

| Compound 1e (3-substituted) | Tyrosine Kinase | 0.037 | |

| Compound 1g (3-substituted) | Tyrosine Kinase | 0.077 | |

| Compound 1c (2-substituted) | Tyrosine Kinase | 14.65 |

Lipoxygenase Inhibition Pathways

Lipoxygenases (LOX) are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. While direct studies on 3-amino-4-chloro-N-(pyridin-3-yl)benzamide are not extensively reported, research on structurally related compounds, such as sulfonamide derivatives of p-aminobenzoic acid, provides insight into potential inhibitory pathways. nih.gov These derivatives have shown significant LOX inhibitory activity, with structure-activity relationships indicating that N-alkylated products are more potent than O-alkylated versions. nih.gov The mechanism of LOX inhibition often involves interaction with the non-heme iron atom within the enzyme's active site. nih.gov The anti-inflammatory potential of various benzoic acid derivatives has been linked to their ability to inhibit the LOX pathway. dergipark.org.tr

| Compound Class | Derivative | Target Enzyme | IC₅₀ (µM) |

| Sulfonamides of p-aminobenzoic acid | Compound 4m | Lipoxygenase | 15.8 ± 0.57 |

| Compound 4g | Lipoxygenase | 42.6 ± 0.13 | |

| Compound 4e | Lipoxygenase | 51.2 ± 0.44 | |

| Compound 4f | Lipoxygenase | 76.9 ± 0.25 | |

| Compound 4j | Lipoxygenase | 91.7 ± 0.61 |

Histone Deacetylase (HDAC) Inhibition Studies

The 2-aminobenzamide (B116534) moiety is a well-established pharmacophore in the design of class I selective histone deacetylase (HDAC) inhibitors. nih.gov This structural unit functions as a zinc-binding group (ZBG), chelating the Zn²⁺ ion in the catalytic site of HDAC enzymes. nih.govnih.gov In derivatives of this compound, the aminobenzamide portion serves as the ZBG, while the pyridine ring can act as a "capping group," which interacts with residues on the rim of the active site. This combination leads to potent and selective inhibition of class I HDACs, particularly HDAC1, HDAC2, and HDAC3. nih.govnih.govdrugbank.com The ortho-amino group on the benzamide ring is considered essential for this inhibitory activity. nih.gov

| Compound Class | Derivative | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

| N-(2-aminophenyl)-benzamides | Compound 15k | 80 | 110 | 6 |

| 2-aminobenzamides | Compound 7j | 650 | 780 | 1700 |

| Pyrazine Linked 2-Aminobenzamides | Compound 21b | 180 | 250 | >10000 |

| Compound 21c | 210 | 240 | 7100 |

Carbonic Anhydrase Inhibition Mechanisms

The primary pharmacophore for carbonic anhydrase (CA) inhibition is typically a sulfonamide group, which coordinates to the catalytic Zn²⁺ ion. While benzamides themselves are not classical CA inhibitors, hybrid molecules incorporating both benzamide and sulfonamide moieties have been developed as highly effective inhibitors. nih.govnih.gov In these derivatives, the sulfonamide group provides the zinc-binding function, while the benzamide portion of the molecule extends into the active site cavity, forming additional interactions that enhance binding affinity and contribute to isoform selectivity. nih.govtandfonline.com Studies on benzamide-4-sulfonamides have shown potent, low nanomolar to subnanomolar inhibition of several human CA isoforms, including the tumor-associated hCA IX. nih.gov

| Compound Class | Derivative | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| Benzoylthioureido benzenesulfonamides | Compound 7a | 58.2 | 2.5 | - | - |

| Compound 7b | 56.3 | 2.1 | - | - | |

| Compound 7c | 33.0 | 56.6 | - | - | |

| Benzamide-4-sulfonamides | Compound 3a | 25.4 | 10.1 | 5.8 | - |

| Compound 3d | 5.3 | 0.78 | 4.5 | - |

Inhibition of Other Key Enzymes (e.g., H+/K+-ATPase, DDR1/2, GlyT1, DprE1)

The structural versatility of the this compound scaffold allows for its adaptation to inhibit a diverse range of other important enzymes.

H+/K+-ATPase: Benzamide and nicotinamide (B372718) (pyridine carboxamide) derivatives have been identified as acid pump antagonists that inhibit the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. jpsbr.orgnih.gov These compounds function as K⁺-competitive inhibitors. jpsbr.org

DDR1/2: A series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides were discovered to be highly selective and potent inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cancer and fibrosis. acs.orgnih.gov The most promising compounds in this class exhibit low nanomolar IC₅₀ values against DDR1 while showing significantly less activity against the closely related DDR2 and other kinases. acs.orgnih.gov

GlyT1: Benzamide derivatives represent a significant class of inhibitors for the Glycine (B1666218) Transporter 1 (GlyT1), which regulates glycine concentrations at N-methyl-D-aspartate (NMDA) receptor synapses. nih.govnih.gov These inhibitors act competitively with glycine, binding to the transporter and blocking glycine reuptake. nih.gov

DprE1: In the field of anti-tubercular drug discovery, benzamide derivatives, particularly dinitrobenzamides, have been identified as potent covalent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme for Mycobacterium tuberculosis cell wall synthesis. d-nb.inforesearchgate.netnih.gov The mechanism involves the enzymatic reduction of the inhibitor's nitro group to a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the DprE1 active site, leading to irreversible inhibition. researchgate.netnih.gov Non-covalent benzimidazole-based inhibitors of DprE1 have also been developed. acs.org

| Target Enzyme | Compound Class / Derivative | Activity |

| H+/K+-ATPase | 2,4-dihydroxy-N-(substituted)phenylbenzamide (Cmpd 11) | IC₅₀ = 0.05 µM |

| DDR1 | 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide (Cmpd 7rh) | IC₅₀ = 6.8 nM |

| 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide (Cmpd 7rj) | IC₅₀ = 7.0 nM | |

| GlyT1 | SSR504734 (benzamide derivative) | Competitive Inhibition |

| DprE1 | Dinitrobenzamides (DNB1) | MIC = 0.072 µg/mL |

Enzyme Kinetic Characterization of Inhibitor Interactions

The biological effects of this compound derivatives are often rooted in their ability to interact with and inhibit specific enzymes. Understanding the kinetics of these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

One study on halo-substituted mixed ester/amide-based derivatives, which share a similar structural framework, investigated their inhibitory effects on jack bean urease. One particular derivative demonstrated remarkable activity with an IC50 value of 1.6 ± 0.2 nM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 472.1 ± 135.1 nM). nih.gov Kinetic analysis using Lineweaver–Burk plots revealed that this derivative acts as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This dual binding mechanism can contribute to its high potency. The study highlighted the importance of specific substitutions on the phenyl rings in enhancing the inhibitory activity. nih.gov

While detailed kinetic parameters such as the inhibition constant (Ki) and a comprehensive analysis across a range of enzymes for derivatives of this compound are not extensively documented in the available literature, the existing findings underscore the potential of this chemical class as potent enzyme inhibitors. Further research is warranted to fully characterize their interactions with various enzymatic targets, which will be instrumental in developing novel therapeutic agents.

Antimicrobial Research Applications

The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Derivatives of this compound have been explored for their potential in combating bacterial infections.

Antibacterial Efficacy and Spectrum Investigations

Research into the antibacterial properties of benzamide derivatives has shown promising results against a range of pathogenic bacteria. For instance, a study on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives demonstrated their in vitro antibacterial activity. nih.gov Two compounds, in particular, exhibited high antibacterial action when tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.gov The activity was determined by measuring the zone of inhibition at concentrations of 50 and 100 μg/mL. nih.gov

Another study on N-pyridin-3-yl-benzenesulfonamide, a related sulfonamide, also revealed significant antimicrobial activity against Staphylococcus aureus, Salmonella typhi, and Escherichia coli at concentrations ranging from 25 to 150 mg/ml. researchgate.net These findings suggest that the broader class of compounds containing the N-(pyridin-3-yl)amide moiety possesses antibacterial potential.

While specific minimum inhibitory concentration (MIC) values for this compound itself are noted for its anti-tubercular activity (IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra), a comprehensive antibacterial spectrum with MIC values against a wide array of common bacterial pathogens is an area requiring further investigation.

Mechanistic Studies of Antimicrobial Action (e.g., Dihydropteroate (B1496061) Synthase Inhibition)

A key mechanism underlying the antibacterial activity of many sulfonamide and related compounds is the inhibition of dihydropteroate synthase (DHPS). nih.govnih.gov This enzyme is crucial for the bacterial synthesis of folic acid, an essential nutrient for growth and replication. nih.govnih.gov By competitively inhibiting DHPS, these compounds disrupt the folate biosynthetic pathway, leading to a bacteriostatic or bactericidal effect. nih.gov

The mechanism of DHPS involves the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). researchgate.netscience.gov Structural and computational studies suggest that the reaction proceeds via an SN1 mechanism, involving the formation of a cationic pterin (B48896) intermediate. science.gov Sulfonamide inhibitors, due to their structural similarity to pABA, can bind to the active site of DHPS and interfere with this reaction. nih.govresearchgate.net

While the direct inhibition of DHPS by this compound derivatives has not been extensively detailed, the structural analogy of the aminobenzamide moiety to pABA suggests that this is a plausible mechanism of action. Further enzymatic assays are needed to confirm and characterize the inhibition of DHPS by this specific class of compounds.

Anti-biofilm Activity Assessments and Bacterial Resistance Development Studies

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. mdpi.com Therefore, compounds that can inhibit biofilm formation or eradicate existing biofilms are of significant therapeutic interest.

Studies on related heterocyclic compounds have demonstrated promising anti-biofilm activity. For example, certain 3-amino-4-aminoximidofurazan derivatives have been shown to inhibit biofilm formation by both Staphylococcus aureus and Pseudomonas aeruginosa. nih.govmdpi.com This activity was associated with a reduction in bacterial motility, proteolytic activity, and the secretion of EPS. nih.govmdpi.com Similarly, some 3-amidocoumarin derivatives have displayed significant inhibition of P. aeruginosa PAO1 biofilm formation. nih.gov

The development of bacterial resistance is a major challenge in antimicrobial therapy. Bacteria can develop resistance through various mechanisms, including enzymatic inactivation of the drug, alteration of the drug target, and active efflux of the drug from the cell. nih.govnih.gov For sulfonamides, resistance often arises from mutations in the gene encoding DHPS, which reduces the binding affinity of the inhibitor. nih.gov

Specific studies on the anti-biofilm activity and the potential for bacterial resistance development to this compound derivatives are currently limited. Such investigations are crucial to assess their long-term viability as effective antimicrobial agents.

Anticancer Research Investigations

The development of novel anticancer agents is a cornerstone of oncological research. Derivatives of this compound have been a subject of interest in this field due to their demonstrated ability to inhibit the growth of various cancer cell lines.

In Vitro Cell Proliferation Inhibition in Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of this compound and its derivatives against a panel of human cancer cell lines. Research has shown that this chemical scaffold can exhibit significant inhibition of cell proliferation. For instance, the parent compound has been tested against prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cancer cell lines, demonstrating notable inhibitory effects. Mechanistic studies suggest that its anticancer activity may involve the induction of cell cycle arrest in the G2/M phase and the promotion of apoptosis.

Derivatives of this core structure have also shown potent antiproliferative activity. In one study, certain 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines displayed high activity against a range of cancer cell lines, with IC50 values in the low micromolar range, comparable to the established anticancer drug sorafenib. nih.gov Another investigation into novel pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities, also identified compounds with potent cytotoxic activity against various cancer cell lines. nih.gov

The following table summarizes the in vitro antiproliferative activity of various derivatives of the this compound scaffold and related compounds against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Methylbenzamide derivative 7 | K562 (Leukemia) | 2.27 | nih.gov |

| HL-60 (Leukemia) | 1.42 | nih.gov | |

| OKP-GS (Renal Carcinoma) | 4.56 | nih.gov | |

| 4-Methylbenzamide derivative 10 | K562 (Leukemia) | 2.53 | nih.gov |

| HL-60 (Leukemia) | 1.52 | nih.gov | |

| Pyrazolo[3,4-d]pyrimidine derivative 15 | NCI 60-cell panel | 0.018 - 9.98 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative 16 | NCI 60-cell panel | 0.018 - 9.98 | nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole 5d | Raji (Lymphoma) | 4.3 | mdpi.com |

| HuT78 (T-cell lymphoma) | 0.4 | mdpi.com | |

| THP1 (Leukemia) | 0.6 | mdpi.com | |

| lH-pyrazolo[3,4-b]quinolin-3-amine derivative QTZ05 | Colon cancer cell lines | 2.3 - 10.2 | nih.gov |

| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 (Colon Carcinoma) | 0.07 | ui.ac.id |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 | MCF-7 (Breast Cancer) | 0.013 | nih.gov |

| MDA-MB-231 (Breast Cancer) | 0.056 | nih.gov | |

| 2-alkyl-4-amino-thieno[2,3-d]pyrimidine 3 | MCF-7 (Breast Cancer) | 0.045 | mdpi.com |

These findings highlight the potential of the this compound scaffold as a versatile platform for the design of novel and potent anticancer agents. Further preclinical and clinical studies are necessary to fully evaluate their therapeutic potential.

Induction of Apoptosis and Cell Cycle Modulation Analyses

Derivatives of this compound have been identified as potent inducers of apoptosis and modulators of the cell cycle in various cancer cell lines. Research indicates that the cytotoxic effects of these compounds are linked to their ability to trigger programmed cell death and halt cell proliferation at critical checkpoints.

One study reported that this compound induces cell cycle arrest, particularly in the G2/M phase. This disruption of the normal cell cycle progression is a key mechanism for inhibiting the growth of cancer cells. The same research suggests that the apoptotic activity is mediated through the modulation of the Bcl-2 family of proteins, specifically affecting the expression of Bcl-2 and Bax genes, which are crucial regulators of the intrinsic apoptotic pathway.

Further mechanistic insights can be drawn from studies on structurally related N-substituted benzamides, such as 3-chloroprocainamide (3CPA). Research on 3CPA has shown that it induces a distinct G2/M cell cycle block, an event that occurs prior to the onset of apoptosis. nih.gov The apoptotic pathway initiated by this related compound involves the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, an initiator caspase in the apoptotic cascade. nih.gov This suggests that the apoptotic mechanism for N-substituted benzamides is dependent on the mitochondrial pathway and is independent of the p53 tumor suppressor protein. nih.gov

| Compound/Derivative | Cell Line(s) | Observed Effect | Reported Mechanism |

|---|---|---|---|

| This compound | Not specified in source | Induces apoptosis and G2/M phase cell cycle arrest | Modulation of Bcl-2 and Bax gene expression |

| 3-chloroprocainamide (3CPA) (Related Benzamide) | 70Z/3 pre-B cells, HL60 cells | Induces apoptosis and G2/M phase cell cycle arrest | Cytochrome c release and caspase-9 activation; p53-independent nih.gov |

| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | HeLa cells | Concentration-dependent cell cycle arrest and apoptosis | Inhibition of CDK2/cyclin A2 activity nih.gov |

Identification of Intracellular Targets and Signalling Pathways (e.g., Cyclin-Dependent Kinase (CDK) Inhibition)

While direct studies on this compound as a Cyclin-Dependent Kinase (CDK) inhibitor are limited, extensive research into structurally similar N-(pyridin-3-yl) derivatives has revealed their potential to target these crucial cell cycle regulators. CDKs are key enzymes that control the progression of the cell cycle, and their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention. rsc.org

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent CDK2 inhibitors. nih.gov One of the most promising compounds from this series, designated as 7l, exhibited broad antiproliferative activity against a diverse range of cancer cells, including MV4-11, HT-29, MCF-7, and HeLa, with IC50 values comparable to established CDK inhibitors. nih.gov Mechanistic studies confirmed that compound 7l caused cell cycle arrest and apoptosis in HeLa cells and demonstrated potent inhibitory activity against the CDK2/cyclin A2 complex with an IC50 of 64.42 nM. nih.gov Computational studies on these analogues have further elucidated that they establish strong inhibitory interactions within the CDK2 active site, stabilizing the protein structure. rsc.org

Additionally, another class of related compounds, N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives, has been identified as potent inhibitors of CDK7. nih.gov The representative compound from this series, B2, potently inhibited CDK7 with an IC50 value of 4 nM and showed high selectivity over other CDKs. nih.gov These findings collectively suggest that the N-(pyridin-3-yl)benzamide scaffold is a promising framework for the development of inhibitors targeting various cyclin-dependent kinases.

| Compound Series | Specific Target | Key Findings | Reference Compound(s) |

|---|---|---|---|

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | Potent antiproliferative activity; induces cell cycle arrest and apoptosis. nih.gov | Compound 7l (IC50 = 64.42 nM for CDK2/cyclin A2) nih.gov |

| N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives | CDK7 | High potency and selectivity for CDK7 inhibition. nih.gov | Compound B2 (IC50 = 4 nM) nih.gov |

Other Biological Activities within Academic Research Contexts

Antioxidant Potential and Reactive Oxygen Species Scavenging Mechanisms

The investigation into the antioxidant properties and the ability to scavenge reactive oxygen species (ROS) for this compound specifically is not extensively documented in available academic literature. However, the broader class of compounds containing amino-pyridine and benzamide moieties has been a subject of interest for their potential antioxidant activities. Oxidative stress, resulting from an overproduction of ROS, is implicated in a multitude of inflammatory conditions and diseases. nih.gov

The general mechanism of phenolic antioxidants involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals. While the title compound is not a phenol, the amino group on the benzamide ring could potentially contribute to radical scavenging activity. Research on other aminodiarylamines has shown that the position of the amino group can significantly influence the antioxidant potential. nih.gov Nanomaterials incorporating antioxidant molecules are also being explored as a therapeutic strategy to mitigate ROS-related damage. nih.govdovepress.com These nano-antioxidants can mimic the function of natural antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov Further research is required to specifically characterize the ROS scavenging mechanisms, if any, of this compound.

Ion Channel Modulation and Electrophysiological Characterization (e.g., KCNQ2/Q3 Channel Activation)

A significant area of research for N-pyridyl benzamide derivatives has been their role as modulators of voltage-gated potassium channels, specifically the KCNQ2/Q3 (Kv7.2/7.3) channels. These channels are responsible for the neuronal M-current, which plays a critical role in stabilizing the membrane potential and controlling neuronal excitability. nih.gov Consequently, activators of KCNQ2/Q3 channels are considered promising therapeutic targets for hyperexcitability disorders like epilepsy. nih.gov

Structurally related compounds to this compound have been identified as potent and selective KCNQ2/Q3 channel activators. For instance, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243) was found to be a selective activator of the M-current and KCNQ2/Q3 channels. nih.govresearchgate.net Its mechanism of action involves causing a hyperpolarizing shift in the voltage dependence of channel activation. nih.govresearchgate.net In electrophysiological studies, ICA-27243 enhanced whole-cell currents in cells expressing KCNQ2/Q3 channels with an EC50 value of 0.4 μM. nih.govresearchgate.net

Another related compound, 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid (ICA-110381), also acts as a potent KCNQ activator with selectivity for channels containing the KCNQ2 subunit. nih.gov It similarly causes a hyperpolarizing shift of the activation curve and slows down channel deactivation. nih.gov These findings highlight the potential of the N-(pyridin-3-yl)benzamide scaffold in modulating key neuronal ion channels.

| Compound | Target Channel(s) | Mechanism of Action | Potency (EC50) |

|---|---|---|---|

| N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243) | KCNQ2/Q3 | Hyperpolarizing shift of voltage-dependent activation nih.govresearchgate.net | 0.4 μM (whole-cell currents) nih.govresearchgate.net |

| 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid (ICA-110381) | KCNQ2-containing channels | Hyperpolarizing shift of activation curve; slowed deactivation nih.gov | Not specified |

Investigation of Anti-inflammatory Pathways

The anti-inflammatory potential of this compound has not been directly detailed in the reviewed literature. However, the structural components of the molecule, namely the benzamide and pyridine moieties, are found in various compounds investigated for anti-inflammatory activity. A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov

Research into other heterocyclic compounds has explored their potential as COX inhibitors. For example, derivatives of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2. nih.gov Furthermore, studies on related N-substituted benzamides, such as 3-chloroprocainamide (3CPA), have shown they can exert anti-inflammatory effects by inhibiting the activity of NFκB (nuclear factor kappa B), a crucial transcription factor in the inflammatory response. nih.gov Given these precedents, it is plausible that this compound or its derivatives could interact with inflammatory pathways such as COX or NFκB, though specific investigations are needed to confirm such activity.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles for 3 Amino 4 Chloro N Pyridin 3 Yl Benzamide Analogues

Elucidation of Essential Pharmacophoric Features for Biological Activity

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger a response. For analogues of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide, several key features have been identified as critical for their biological activity.

The core structure consists of three main components: a substituted benzoyl ring (Ring A), an amide linker, and a pyridine (B92270) ring (Ring B).

The Benzamide (B126) Core : The central benzamide moiety is fundamental. The amino group (-NH₂) at the 3-position and the chlorine atom (-Cl) at the 4-position of the benzene (B151609) ring create a distinct electronic environment. The amino group acts as an electron-donating group, while the chlorine is electron-withdrawing, resulting in a polarized aromatic system that influences molecular interactions and reactivity.

The Amide Linker : The amide bond (-CONH-) is a critical hydrogen bonding motif. The N-H group and the carbonyl oxygen (C=O) can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the active site of target proteins. nih.gov

The Pyridine Ring : The N-(pyridin-3-yl) group is believed to play a significant role in target engagement, potentially enhancing interactions and contributing to selectivity and efficacy. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further anchoring the molecule to its target.

Aromatic Systems : Both the substituted benzene ring and the pyridine ring are important for establishing hydrophobic and π-π stacking interactions with aromatic residues within the target's binding pocket. nih.govnih.gov

These features collectively define the essential pharmacophore for this class of compounds. The spatial arrangement of the hydrogen bond donors/acceptors, aromatic rings, and the specific substitution pattern on the benzoyl ring are all considered vital for potent biological activity. mdpi.com

Quantitative Analysis of Substituent Effects on Biological Potency

Quantitative structure-activity relationship (QSAR) studies systematically evaluate how modifying substituents on a lead compound affects its biological potency. For benzamide analogues, extensive research has quantified the impact of various substitutions on different parts of the molecule.

Studies on related benzamide derivatives acting as GPR52 agonists revealed specific SAR trends:

Substitutions on the Benzoyl Ring (Ring A) : The position and nature of substituents on the benzoyl ring significantly impact activity. While adding small alkyl groups like methyl or cyclopropyl (B3062369) to the 2-position was found to improve potency, substitution at the 4-position was detrimental, leading to a significant decrease in potency. chemrxiv.org

Substitutions on a Third Aromatic Ring (Ring C) in Analogues : In more complex analogues containing a third aromatic ring, the electronic properties of substituents had a clear effect on potency. A study demonstrated a potency order of OCF₃ > CF₃ > OMe > F > H, indicating that electron-withdrawing groups can enhance activity. chemrxiv.org For instance, a compound with 3-chloro and 5-fluoro substitutions on this ring showed potent activity with an EC₅₀ of 46 nM. chemrxiv.org Conversely, moving a trifluoromethyl (CF₃) group from the 3-position to the 2- or 4-position resulted in a threefold decrease in potency. chemrxiv.org

In a different therapeutic area, benzamide analogues developed as antiplasmodial agents also showed distinct SAR patterns. nih.gov

Fluorinated analogues were among the most active compounds, with IC₅₀ values against P. falciparum (NF54 strain) ranging from 0.019 to 0.098 µM. nih.gov

A 3-chloro-4-methoxybenzamide (B3299353) derivative demonstrated high activity, with an IC₅₀ of 0.014 µM. nih.gov

These findings highlight that biological potency is highly sensitive to the electronic and steric properties of substituents and their specific placement on the aromatic rings.

| Compound Series/Modification | Substituent/Position | Effect on Potency | Example Value (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| GPR52 Agonists | Ring A, 2-position | Small alkyl groups improve potency | N/A | chemrxiv.org |

| GPR52 Agonists | Ring A, 4-position | Substitution not tolerated | Significant decrease | chemrxiv.org |

| GPR52 Agonists | Ring C, various | Potency order: OCF₃ > CF₃ > OMe > F > H | N/A | chemrxiv.org |

| GPR52 Agonists | Ring C, 3-Cl, 5-F | Potent activity | 46 nM | chemrxiv.org |

| Antiplasmodial Agents | Benzoyl Ring, 3-F, 3-CF₃, 4-F | High activity | 0.019–0.098 µM | nih.gov |

| Antiplasmodial Agents | Benzoyl Ring, 3-Cl, 4-MeO | High activity | 0.014 µM | nih.gov |

Conformational Analysis and Bioisosteric Replacement Strategies

The three-dimensional shape (conformation) of a molecule is critical for its ability to fit into a target's binding site. For N-aryl benzamides, the conformation is relatively planar. X-ray crystallography studies on related compounds show that the N-H group of the amide linker typically adopts a trans conformation relative to the carbonyl group. nih.gov Furthermore, the two aromatic rings (the benzoyl and the pyridine rings) are often nearly coplanar, with a small dihedral angle between them, which can facilitate stacking interactions. nih.govresearchgate.net

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.gov The amide bond is a frequent target for bioisosteric replacement to enhance metabolic stability and bioavailability. nih.gov

A wide array of functional groups can serve as amide bioisosteres, including heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles, which can mimic the planarity and dipole moment of the amide bond. nih.gov Studies on benzamide anthelmintics have directly tested this strategy. nih.gov The replacement of the amide group with various bioisosteres yielded different levels of activity, demonstrating the viability and sensitivity of this approach. While N-alkylamides and sulphonamides were inactive, thioamides and selenoamides retained activity comparable to the parent benzamide compounds. nih.gov

| Bioisostere | Resulting Activity (Motility Reduction vs. C. elegans) |

|---|---|

| Amide (Parent Compound) | High Activity (Reference) |

| Thioamide | 92% (High Activity) |

| Selenoamide | 100% (High Activity) |

| N-methylthioamide | ~50% (Moderate Activity) |

| Urea | ~47% (Moderate Activity) |

| N-alkylamides | No Significant Activity |

| Sulphonamide | No Significant Activity |

Development of SAR Maps and Predictive Models for Compound Optimization

The culmination of SAR data allows for the development of predictive models that can guide the optimization of lead compounds. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational method used for this purpose. drugbank.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. nih.gov

The process involves:

Dataset Compilation : A set of analogues with known biological activities is compiled. nih.gov

Molecular Modeling : The 3D structures of the compounds are generated and aligned based on a common scaffold.

Model Generation : The models calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecules and correlate them with their biological activities using statistical methods. chalcogen.ro

Validation : The resulting QSAR model is rigorously validated to ensure it is statistically significant and has strong predictive power. nih.govnih.gov

The output of a 3D-QSAR study is often visualized as SAR maps (contour maps). These maps highlight specific regions around the molecular scaffold where certain physicochemical properties are predicted to be favorable or unfavorable for activity. nih.gov For example, a map might show that a bulky, electron-withdrawing group is favored in one region, while a small, hydrogen-bond-donating group is preferred in another.

These predictive models and SAR maps serve as a guide for rational drug design. mdpi.com They allow medicinal chemists to prioritize the synthesis of new analogues that are most likely to have improved potency, saving time and resources in the drug discovery process. chalcogen.ronih.gov By leveraging these computational tools, the vast chemical space can be explored more efficiently to optimize the this compound scaffold for a desired biological effect.

Computational Chemistry and in Silico Modeling for 3 Amino 4 Chloro N Pyridin 3 Yl Benzamide Research

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 3-amino-4-chloro-N-(pyridin-3-yl)benzamide, to the active site of a target protein.

Molecular docking simulations are instrumental in visualizing and understanding how this compound and its derivatives fit into the binding pocket of a target protein. These simulations can identify key amino acid residues that form crucial interactions with the ligand, often referred to as "interaction hotspots."

For instance, studies on benzamide (B126) derivatives as potential kinase inhibitors have shown that the benzamide moiety often packs against specific residues within the kinase's active site. The carbonyl group of the benzamide can form hydrogen bonds with the amide group of certain residues, such as Asp-381, while the secondary amine linker can interact with residues like Thr-315. nih.gov The pyridin-3-yl group can engage in π-π stacking interactions with aromatic residues in the binding pocket, further stabilizing the complex. chemrxiv.org The amino and chloro substituents on the benzamide ring also play a significant role in dictating the binding orientation and specificity. The amino group can act as a hydrogen bond donor, while the chlorine atom can participate in halogen bonding or hydrophobic interactions.

Table 1: Predicted Interactions of a Benzamide Derivative with a Kinase Active Site

| Ligand Moiety | Interacting Residue | Interaction Type |

|---|---|---|

| Benzamide Carbonyl | Asp-381 | Hydrogen Bond |

| Secondary Amine | Thr-315 | Hydrogen Bond |

| Pyridine (B92270) Ring | Aromatic Residue | π-π Stacking |

Beyond predicting the binding pose, molecular docking programs can also estimate the binding affinity between a ligand and a protein. This is typically expressed as a docking score, which is a numerical value that represents the strength of the interaction. Lower docking scores generally indicate a more favorable binding affinity. These scores are invaluable for ranking a series of analogues of this compound based on their predicted potency.

For example, in the development of novel cereblon binders, various benzamide derivatives were synthesized and their binding affinities were computationally estimated and experimentally validated. nih.govacs.org It was found that substitutions on the benzamide ring significantly influenced the binding affinity. This computational pre-screening allows researchers to prioritize the synthesis of compounds that are most likely to exhibit high biological activity, thereby saving time and resources. The binding free energies of inhibitors can also be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach to provide a more accurate estimation of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The first step in QSAR modeling is to calculate a set of numerical values, known as molecular descriptors, that describe the physicochemical properties of the molecules. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and electronic descriptors. The selection of appropriate descriptors is crucial for the development of a robust and predictive QSAR model.

For benzamide derivatives, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various electronic parameters that describe the charge distribution within the molecule. jppres.com Once the descriptors are calculated for a training set of compounds with known biological activities, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. archivepp.comacs.org Studies on benzamide analogues as FtsZ inhibitors have successfully employed 3D-QSAR models, which consider the three-dimensional structure of the molecules, to achieve good correlation and predictive power. nih.govbohrium.com

A critical step in QSAR modeling is the validation of the developed model to ensure its predictive power for new, untested compounds. This is typically done using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (Q²), assess the robustness of the model. External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model development.

A statistically significant QSAR model for benzamide derivatives would exhibit a high correlation coefficient (R²) for the training set and a high cross-validated coefficient (Q²) for the test set. nih.gov For instance, a 3D-QSAR model developed for benzamide analogues showed a good correlation between experimental and predicted activity for both the training (R² = 0.83) and test sets (R² = 0.67). nih.gov Such validated models can then be reliably used to predict the biological activity of newly designed analogues of this compound.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and fluctuations of both the protein and the ligand.

Assessment of Ligand-Protein Complex Stability and Conformational Changes

The stability of the complex formed between a ligand and its protein target is a critical determinant of its efficacy. Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules, offering a detailed view of the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com For derivatives of pyridine, which is a core component of this compound, MD simulations have been successfully employed to understand the stability of their interactions within the binding sites of enzymes like protein kinase C and the main protease of SARS-CoV-2. nih.govmdpi.comstrath.ac.uk

In Silico ADMET Prediction for Research Prioritization

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are fundamental to its success in clinical trials. In silico ADMET prediction offers a rapid and cost-effective means of evaluating these properties early in the research phase, allowing for the prioritization of compounds with favorable pharmacokinetic and safety profiles.

Computational models are widely used to predict the absorption and distribution of drug candidates. Key parameters such as lipophilicity (logP), aqueous solubility, and permeability are estimated based on the molecule's structure. For this compound, the presence of both amino and chloro groups, along with the pyridine ring, will influence its physicochemical properties. The amino group can contribute to its solubility in aqueous environments, while the chloro and aromatic components will affect its lipophilicity. Predictive models can estimate these properties and provide an initial assessment of its likely oral bioavailability and ability to cross biological membranes.

| Compound Class | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Human Intestinal Absorption (%) | Predicted BBB Permeability |

|---|---|---|---|---|

| Substituted Benzamides | 2.0 - 4.5 | 10 - 200 | > 80% | Moderate to High |

| Pyridine Derivatives | 1.5 - 3.0 | 50 - 500 | > 90% | Variable |

The metabolic fate of a drug is a critical aspect of its ADMET profile. In silico tools can predict the most likely sites of metabolism on a molecule by identifying atoms that are susceptible to enzymatic modification by cytochrome P450 (CYP) enzymes. For this compound, potential metabolic sites could include the amino group and the aromatic rings. Computational models can also predict the likelihood of the compound being a substrate or inhibitor of various CYP isoforms, which is crucial for assessing the risk of drug-drug interactions. Predictions regarding the primary routes of excretion, whether renal or hepatic, can also be made based on the compound's physicochemical properties.

Computational toxicology provides an early warning system for potential toxicity issues. A variety of in silico models can predict different types of toxicity, including mutagenicity, carcinogenicity, and organ-specific toxicities. For halogenated compounds like this compound, there is a particular focus on assessing the potential for mutagenicity, as some halogenated aromatics are known to be reactive with DNA. nih.gov In silico models, such as those based on quantitative structure-activity relationships (QSAR), can flag structural alerts that are associated with toxicity. nih.gov For instance, studies on halogen-containing benzamides have explored the relationship between their structure and acute toxicity. nih.gov While these predictions require experimental validation, they are invaluable for prioritizing compounds with a lower predicted risk of toxicity for further development. mdpi.com

| Toxicity Endpoint | Prediction for Halogenated Benzamides | Prediction for Aminopyridine Derivatives |

|---|---|---|

| Mutagenicity (Ames Test) | Potential for positive results depending on substitution pattern nih.gov | Generally low potential |

| Carcinogenicity | Variable, dependent on overall structure | Generally low potential |

| Hepatotoxicity | Possible, requires further assessment | Low to moderate potential |

Advanced Computational Methodologies

Beyond standard molecular dynamics and ADMET prediction, more advanced computational methods can provide deeper insights into the electronic and structural properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can provide valuable information about the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential of this compound. researchgate.netiiste.org The presence of an electron-donating amino group and an electron-withdrawing chloro group on the benzamide ring creates a specific electronic profile that can be precisely characterized by DFT.

These calculations can help in understanding the molecule's reactivity, its ability to participate in hydrogen bonding and other non-covalent interactions, and its potential sites for metabolic attack. For example, DFT studies on 3-aminopyridine (B143674) derivatives have been used to determine their quantum chemical parameters and energetic properties. researchgate.netscirp.org The calculated HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and stability. researchgate.net

Preclinical in Vitro and in Vivo Animal Model Research Methodologies for 3 Amino 4 Chloro N Pyridin 3 Yl Benzamide

Biophysical Techniques for Molecular Interaction Studies

Biophysical methods are essential for a deep understanding of a drug candidate's mechanism of action. They provide quantitative data on binding affinity, kinetics, and the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance is a powerful optical technique for studying the real-time interaction between a ligand (in this case, 3-amino-4-chloro-N-(pyridin-3-yl)benzamide) and a target molecule, typically a protein, immobilized on a sensor chip. The analysis yields critical kinetic parameters: the association rate constant (ka), which describes the rate of complex formation, and the dissociation rate constant (kd), which indicates the stability of the complex. From these, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated.

However, a thorough search of scientific literature and databases did not yield any specific SPR data for this compound. Consequently, no data table for its binding kinetics can be presented.

Hypothetical SPR Data Table

For illustrative purposes, a typical SPR data table would be structured as follows:

| Target Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) |

| Not Available | N/A | N/A | N/A |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a target molecule in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), the enthalpy change (ΔH), and the entropy change (ΔS). This information reveals the nature of the binding forces, whether they are driven by hydrogen bonds and van der Waals interactions (enthalpically driven) or by the hydrophobic effect (entropically driven).

Similar to the findings for SPR, specific ITC data for the interaction of this compound with any biological target is not publicly documented. Therefore, a data table detailing its thermodynamic binding properties cannot be compiled.

Hypothetical ITC Data Table

A standard ITC data table would include the following parameters:

| Target Protein | Binding Affinity (KD) (M) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·deg) |

| Not Available | N/A | N/A | N/A |

Future Research Directions and Translational Potential in Academic Contexts for 3 Amino 4 Chloro N Pyridin 3 Yl Benzamide

Strategic Optimization Approaches for Lead Compound Development

The progression of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide from a promising hit to a clinical candidate hinges on a meticulous lead optimization campaign. This process involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study is the cornerstone of this effort, focusing on the three primary components of the molecule: the substituted benzamide (B126) ring, the amide linker, and the pyridinyl headgroup. biobide.comdrugdesign.org

Key strategic modifications would include:

Benzamide Ring Substitutions: The existing amino and chloro groups on the benzamide ring are critical for its observed activity. Future work should explore the impact of replacing the chloro group with other halogens (F, Br, I) or small lipophilic groups (e.g., methyl, trifluoromethyl) to probe the steric and electronic requirements of the target's binding pocket. The amino group could be acylated or alkylated to explore additional hydrogen bonding interactions or to modulate basicity.

Pyridinyl Moiety Alterations: The nitrogen atom in the pyridine (B92270) ring is a key interaction point. The effects of altering its position (e.g., to pyridin-2-yl or pyridin-4-yl) should be investigated to determine the optimal geometry for target engagement. Furthermore, substitution on the pyridine ring with various electron-donating or electron-withdrawing groups could fine-tune the compound's electronic properties and binding affinity. nih.gov

Amide Linker Modification: While often considered a stable linker, the amide bond's properties can be modulated. Bioisosteric replacement with structures like reverse amides, sulfonamides, or stable triazoles could alter the compound's conformational flexibility, metabolic stability, and hydrogen bonding capacity.

This systematic approach allows for the development of a comprehensive SAR map, guiding the rational design of next-generation analogs with superior drug-like properties. nih.govnih.gov

Table 1: Hypothetical Structure-Activity Relationship (SAR) Study Plan

| Modification Site | Proposed Change | Rationale | Desired Outcome |

| Benzamide Ring (Position 4) | Replace -Cl with -F, -Br, -CF₃ | Probe sensitivity to halogen size and electronegativity. | Improved potency and selectivity. |

| Benzamide Ring (Position 3) | Acylation of -NH₂ to -NHC(O)CH₃ | Introduce H-bond acceptor; modulate solubility. | Enhanced target binding; improved pharmacokinetics. |

| Pyridine Ring | Isomeric change to N-(pyridin-2-yl) or N-(pyridin-4-yl) | Alter N position for optimal interaction with target. | Increased binding affinity. |

| Pyridine Ring | Substitution with -CH₃, -OCH₃, -CN at various positions | Modulate electronics and explore new binding pockets. | Improved potency and target specificity. |

| Amide Linker | Bioisosteric replacement with a reverse amide or sulfonamide | Alter H-bonding pattern and improve metabolic stability. | Increased in vivo half-life. |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

While initial studies have pointed towards anti-cancer and anti-tubercular activities, the full spectrum of biological targets for this compound remains unknown. Identifying these targets is a critical step for understanding its mechanism of action, predicting potential side effects, and discovering new therapeutic applications. nih.gov This process, known as target deconvolution, can be approached through several modern techniques.

Affinity-Based Proteomics: This is a powerful method for identifying direct binding partners. nih.gov The parent compound can be immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from cell or tissue lysates, which are subsequently identified using mass spectrometry. nih.gov

Chemical Proteomics: This approach involves creating a tagged version of the compound that can be used to identify targets in a more native environment. mdpi.com For example, a photo-affinity probe, which covalently crosslinks to its target upon UV irradiation, can be synthesized. The cross-linked proteins are then isolated and identified. nih.govnih.gov

Computational and In Silico Approaches: Target prediction algorithms that analyze the structural similarity of this compound to known ligands can generate a list of potential targets. This can be followed by molecular docking studies to predict binding modes and affinities, prioritizing targets for experimental validation. rsc.org

Successful target deconvolution could expand the therapeutic potential of this scaffold into new areas, such as neurodegenerative diseases, inflammatory disorders, or metabolic conditions, depending on the identity and function of the newly discovered targets. creative-biolabs.com

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) in Compound Research

To gain a holistic understanding of the cellular response to this compound, an integrated multi-omics approach is indispensable. nashbio.comnih.gov By simultaneously analyzing changes across the proteome and metabolome, researchers can construct a detailed picture of the compound's mechanism of action, identify efficacy and toxicity biomarkers, and understand downstream pathway effects. pharmafeatures.com

Proteomics: Quantitative proteomics can reveal changes in protein expression and post-translational modifications following compound treatment. metwarebio.com This can highlight entire pathways that are perturbed, providing clues about the drug's mechanism that go beyond the direct binding target. For instance, an upregulation of apoptosis-related proteins would support an anti-cancer mechanism. nih.govasbmb.org

Metabolomics (Pharmacometabolomics): This technique analyzes the global changes in small-molecule metabolites within a biological system after drug exposure. news-medical.netarome-science.com By identifying shifts in metabolic pathways (e.g., glycolysis, lipid metabolism), metabolomics can uncover functional consequences of target engagement and potential off-target effects. biocrates.comnih.govnih.gov

Integrating these datasets can reveal complex interactions between cellular pathways and provide a comprehensive "molecular signature" of the compound's activity. omicstutorials.com This knowledge is crucial for predicting clinical response, stratifying patient populations, and guiding further compound optimization.

Table 2: Proposed Multi-Omics Experimental Design

| Omics Layer | Technique | Sample Type | Primary Endpoint | Potential Insights |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Cancer cell lines treated with compound vs. vehicle | Differential protein expression and phosphorylation | Identification of perturbed signaling pathways; validation of target engagement. |

| Metabolomics | Mass Spectrometry (GC-MS or LC-MS) | Cell culture media and cell lysates from treated cells | Changes in metabolite concentrations | Elucidation of metabolic reprogramming; identification of functional biomarkers. |

| Integrated Analysis | Bioinformatics & Pathway Analysis | Combined proteomics and metabolomics datasets | Correlation networks and pathway maps | Comprehensive mechanism of action; prediction of on-target and off-target effects. |

Development of Advanced Chemical Probe Design and Delivery Systems for Research Purposes

To facilitate deeper biological investigation, the this compound scaffold can be leveraged to create advanced chemical tools.

Chemical Probes: By appending a reporter tag (e.g., a fluorophore or biotin) or a photoreactive group, the compound can be converted into a chemical probe. nih.gov These probes are invaluable for visualizing the compound's subcellular localization, confirming target engagement in living cells, and for use in affinity-based proteomics experiments. nih.govgoogle.com

PROTAC Development: The scaffold could potentially be developed into a Proteolysis-Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. nih.gov If a suitable target is identified, this compound could serve as the "warhead" that binds the target, which is then connected via a linker to a ligand for an E3 ligase like Cereblon (CRBN) or VHL. nih.govmdpi.com This approach turns an inhibitor into a degrader, which can offer a more profound and durable biological effect.

Advanced Delivery Systems: For future in vivo studies and potential clinical translation, exploring advanced drug delivery systems could be crucial. nih.gov Formulating the compound within nanoparticles, liposomes, or polymer-drug conjugates could improve its solubility, stability, and biodistribution. astrazeneca.comfrost.com Targeted delivery systems, which use ligands to direct the drug to specific tissues or cell types (e.g., cancer cells), could enhance efficacy while minimizing systemic toxicity. nih.gov

The development of these sophisticated tools and delivery strategies will not only accelerate the academic study of this compound but also pave the way for its potential translation into a clinically viable therapeutic agent.

Q & A

Q. Methodological Focus

- X-ray Crystallography : Determines crystal packing and confirms substituent orientation (e.g., chloro vs. amino group positioning) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions, critical for distinguishing pyridine and benzamide protons .

- DFT Calculations : Predicts stable conformers and electronic properties (e.g., HOMO-LUMO gaps) to validate experimental data .

How do substituents influence the compound’s selectivity in enzyme inhibition?

Advanced Research Question

- Chloro Group : Enhances binding to hydrophobic pockets in kinases (e.g., p38 MAPK) via halogen bonding .

- Pyridine Moiety : Participates in π-π stacking with tyrosine residues in active sites (e.g., FGFR inhibitors) .

- Amino Group : Modulates solubility and hydrogen-bonding interactions; acetylation reduces activity, confirming its role in target engagement .

What are key considerations for designing biological assays to evaluate cytotoxicity?

Basic Research Question

- Cell Line Selection : Use cancer models (e.g., HCT-116 for colorectal cancer) with relevant genetic backgrounds (e.g., KRAS mutations) .

- Dose-Response Curves : Test 0.1–100 µM ranges with 72-hour incubation to capture delayed effects .

- Apoptosis Markers : Combine with flow cytometry (Annexin V/PI staining) to differentiate necrotic vs. apoptotic mechanisms .

How can computational modeling predict metabolite formation and toxicity?

Advanced Research Question

- In Silico Metabolism (e.g., GLORYx) : Predicts Phase I metabolites (e.g., N-dechlorination or hydroxylation) and flags toxicophores .

- Molecular Dynamics Simulations : Analyze binding stability in cytochrome P450 isoforms (e.g., CYP3A4) to anticipate drug-drug interactions .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30%) and blood-brain barrier penetration (low, logP = 2.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.